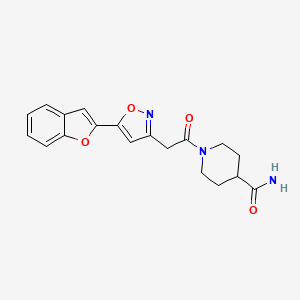
1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a piperidine ring. Compounds containing benzofuran and isoxazole rings are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps, starting with the construction of the benzofuran and isoxazole rings. One common method for synthesizing benzofuran derivatives involves the cyclization of ortho-hydroxyaryl ketones . Isoxazole rings can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors involved in oxidative stress and inflammation, while the isoxazole ring can inhibit certain enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial and anticancer properties.
Isoxazole derivatives: Known for their anti-inflammatory and anticancer activities.
Piperidine derivatives: Known for their use in pharmaceuticals as analgesics and antipsychotics
Propriétés
IUPAC Name |
1-[2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c20-19(24)12-5-7-22(8-6-12)18(23)11-14-10-17(26-21-14)16-9-13-3-1-2-4-15(13)25-16/h1-4,9-10,12H,5-8,11H2,(H2,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEAYNCAAGEHCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372488.png)
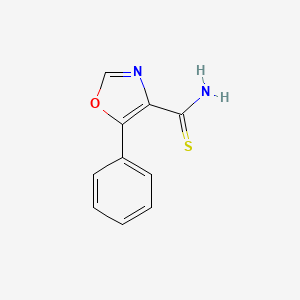
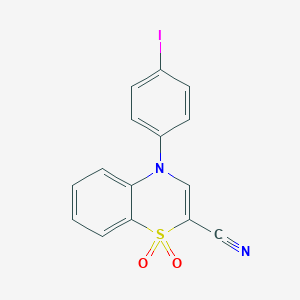
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2372496.png)
![5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2372497.png)
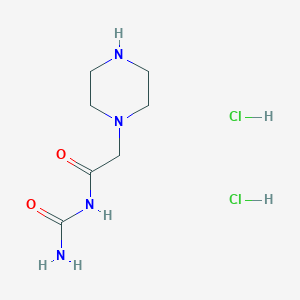

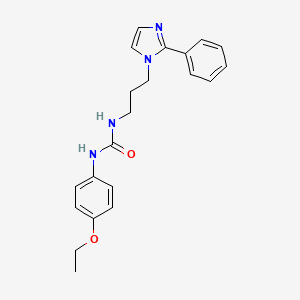
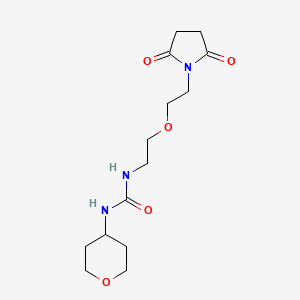
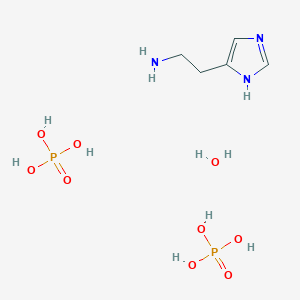
![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2372503.png)
![N4-(4-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2372505.png)
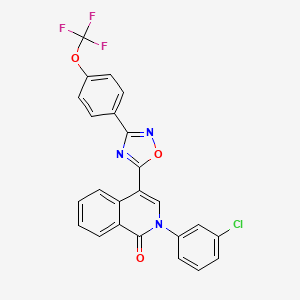
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2372507.png)
